molecular formula C7H9NO2S B056034 1-(3,5-Dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)ethanone CAS No. 124852-94-4

1-(3,5-Dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)ethanone

Cat. No.: B056034
CAS No.: 124852-94-4
M. Wt: 171.22 g/mol
InChI Key: ZKUYJKJNISBDJI-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes an oxazole ring fused with a thioxo group

Properties

CAS No.

124852-94-4

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

1-(3,5-dimethyl-2-sulfanylidene-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-7(11)8(6)3/h1-3H3

InChI Key

ZKUYJKJNISBDJI-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=S)O1)C)C(=O)C

Canonical SMILES

CC1=C(N(C(=S)O1)C)C(=O)C

Synonyms

Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-thioxo-4-oxazoline with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(3,5-dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)
  • Ethanone, 1-(2-thioxo-4-oxazolyl)-

Uniqueness

Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is unique due to its specific substitution pattern on the oxazole ring and the presence of the thioxo group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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